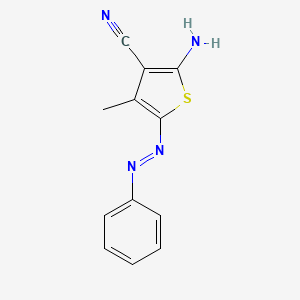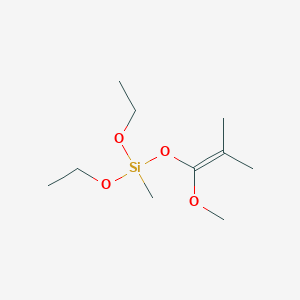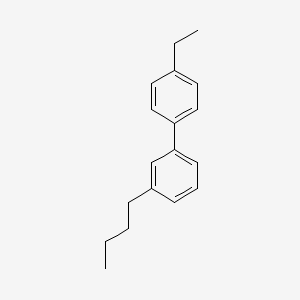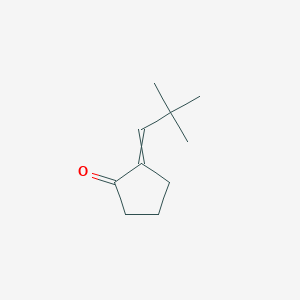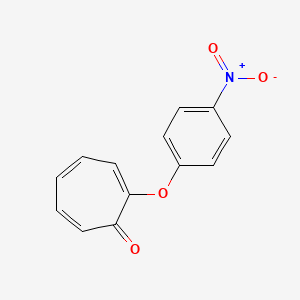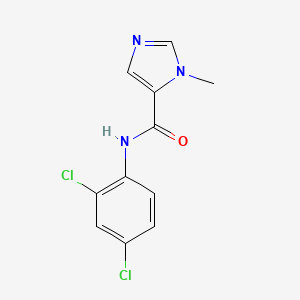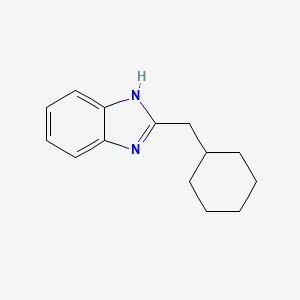![molecular formula C14H16O3 B14338566 Ethyl 2-[(2-formylphenyl)methylidene]butanoate CAS No. 108700-09-0](/img/structure/B14338566.png)
Ethyl 2-[(2-formylphenyl)methylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-formylphenyl)methylidene]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a formyl group attached to a phenyl ring, making it a subject of interest in various chemical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-formylphenyl)methylidene]butanoate typically involves the reaction of an acid chloride with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with ethanol under acidic conditions . Another approach involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where carboxylic acids and alcohols are reacted in the presence of acid catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2-formylphenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary alcohols.
Substitution: Produces substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-formylphenyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2-formylphenyl)methylidene]butanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to produce carboxylic acids and alcohols. These reactions are facilitated by specific enzymes and catalysts, which help in the conversion of the compound into its active forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, similar to ethyl 2-[(2-formylphenyl)methylidene]butanoate in structure.
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
108700-09-0 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 2-[(2-formylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C14H16O3/c1-3-11(14(16)17-4-2)9-12-7-5-6-8-13(12)10-15/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
IJPXGTYIRQDKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1C=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


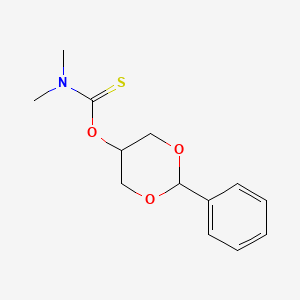
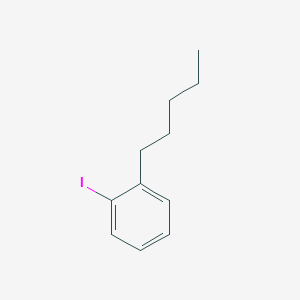

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
